molecular formula C26H22N2O3 B334463 METHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

METHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE

Cat. No.: B334463
M. Wt: 410.5 g/mol
InChI Key: POVYUKNZKSUKSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is an organic compound with the molecular formula C26H22N2O3 This compound is characterized by its complex structure, which includes a quinoline ring, a benzoate ester, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

METHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate

Uniqueness

METHYL 2-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C26H22N2O3

Molecular Weight

410.5 g/mol

IUPAC Name

methyl 2-[[2-(3,4-dimethylphenyl)quinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H22N2O3/c1-16-12-13-18(14-17(16)2)24-15-21(19-8-4-6-10-22(19)27-24)25(29)28-23-11-7-5-9-20(23)26(30)31-3/h4-15H,1-3H3,(H,28,29)

InChI Key

POVYUKNZKSUKSQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)OC)C

Origin of Product

United States

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